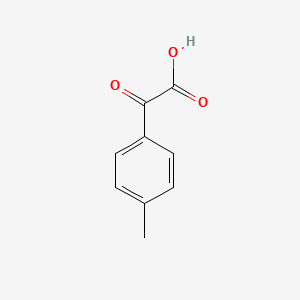

(4-Methylphenyl)(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIIPQVTXBPHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221873 | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7163-50-0 | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methylphenyl)(oxo)acetic acid CAS number

An In-depth Technical Guide to (4-Methylphenyl)(oxo)acetic Acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific context.

Core Chemical Identity

This compound, also known as p-tolylglyoxylic acid or 4-methylbenzoylformic acid, is an alpha-keto acid derivative of toluene. Its structure, featuring both a carboxylic acid and a ketone functional group attached to a p-tolyl moiety, makes it a versatile building block in organic synthesis. Its unique electronic and steric properties are leveraged in the construction of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 7163-50-0 .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7163-50-0 | [1][3][4] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Synonyms | 4-Methylbenzoylformic acid, p-Tolylglyoxylic acid, 2-Oxo-2-(p-tolyl)acetic acid | [2][4] |

| Boiling Point | 290.6°C at 760 mmHg | [2] |

| Density | 1.244 g/cm³ | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)C(=O)O |

Synthesis and Purification

The synthesis of aryl glyoxylic acids like this compound can be approached through several methods. A common and industrially relevant strategy involves the oxidation of a corresponding precursor. For instance, the hydrolysis of p-methylbenzyl cyanide (p-toluacetonitrile) in a strong acidic medium provides a scalable route to the related p-methylphenylacetic acid, illustrating a foundational transformation in this chemical space.[5] A more direct and illustrative laboratory-scale synthesis involves the oxidation of 4'-methylacetophenone.

The causality behind this choice of precursor is the presence of an activated methyl group adjacent to the carbonyl, which is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction proceeds by converting the acetyl group into the desired α-keto acid functionality.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 4'-Methylacetophenone

This protocol is an illustrative method. All work must be conducted by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4'-methylacetophenone (1 equivalent) in a suitable solvent such as aqueous pyridine or tert-butanol.

-

Oxidation: Prepare a solution of potassium permanganate (KMnO₄, ~2.5 equivalents) in water. Heat the flask containing the acetophenone solution to 60-70°C and add the KMnO₄ solution dropwise over 2-3 hours, maintaining the temperature. The disappearance of the purple permanganate color indicates reaction progression.

-

Workup: After the addition is complete, continue stirring for an additional hour. Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of this compound should form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. For higher purity, recrystallize the solid from a suitable solvent system, such as hot water or a mixture of toluene and hexanes. Dry the purified crystals under vacuum.

Trustworthiness of Protocol: This protocol is self-validating through in-process checks. The color change of KMnO₄ provides real-time feedback on the reaction's progress. The pH-dependent precipitation ensures selective isolation of the acidic product. Final purity is confirmed via spectroscopic analysis and melting point determination.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through standard analytical techniques, primarily NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet (~2.4 ppm, 3H): Aromatic methyl group (CH₃).- Doublet (~7.3 ppm, 2H): Aromatic protons ortho to the methyl group.- Doublet (~8.0 ppm, 2H): Aromatic protons ortho to the keto-acid group.- Broad Singlet (>10 ppm, 1H): Carboxylic acid proton (COOH), may be exchangeable with D₂O. |

| ¹³C NMR | - ~22 ppm: Aromatic methyl carbon.- ~129-135 ppm: Aromatic CH carbons.- ~140-150 ppm: Quaternary aromatic carbons.- ~165 ppm: Carboxylic acid carbonyl (C=O).- ~185 ppm: Ketone carbonyl (C=O). |

| IR (Infrared) | - ~1680-1700 cm⁻¹: Strong C=O stretch (ketone).- ~1720-1740 cm⁻¹: Strong C=O stretch (carboxylic acid).- ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).- ~2900-3000 cm⁻¹: C-H stretches (aromatic and methyl). |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent and instrument calibration.

Applications in Research and Drug Development

This compound serves as a valuable intermediate, primarily due to its two reactive functional groups. It is utilized as a reagent in organic synthesis and as a structural motif in medicinal chemistry.[6]

As a Synthetic Building Block

The keto and acid functionalities allow for a wide range of subsequent chemical transformations. It can be used as an acylation agent for the synthesis of disulfides or participate in reactions involving its reactive functional groups.[6] Its structure is a precursor for creating more complex heterocyclic systems or for derivatization into esters and amides.

In Medicinal Chemistry and Drug Discovery

The broader class of phenylacetic acid derivatives is significant in drug development. For example, novel acetic acid derivatives containing quinazolin-4(3H)-one rings have been synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in managing complications of diabetes.[7][8] Similarly, related oxo-butanoic acid structures have been identified as S1P₁ receptor agonists, a target for treating autoimmune diseases.[9] While this compound itself is not the final active pharmaceutical ingredient (API), its core structure is representative of scaffolds used to develop such therapeutic agents.

Caption: Role of this compound as a scaffold for drug discovery.

Safety, Handling, and Storage

Proper management of this compound in a laboratory setting is essential to ensure user safety and maintain chemical integrity.

Table 3: Hazard and Precautionary Information

| Category | GHS Code(s) | Description |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 | Causes skin irritation.[3][10] |

| H319 | Causes serious eye irritation.[3][10] | |

| H335 | May cause respiratory irritation.[3][10] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11] Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[10][12]

Spill Management: In case of a spill, shut off all ignition sources.[11] Absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, labeled disposal container.[10]

Conclusion

This compound (CAS: 7163-50-0) is a well-defined chemical compound with significant utility as a synthetic intermediate. Its dual functionality provides a platform for diverse chemical transformations, making it a valuable tool for chemists in both academic research and industrial applications, particularly in the synthesis of complex organic molecules and scaffolds for drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a scientific setting.

References

- This compound - Pi Chemicals System. [Link]

- 2-(4-methylphenyl)-2-oxoacetic acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Acetic acid, 4-methylphenyl ester - NIST WebBook. [Link]

- (4-methylphenyl)(oxo)acetaldehyde - ChemSynthesis. [Link]

- Acetic acid, (4-methyl-3-oxo-5-phenyl-2(3h)-furanylidene) - PubChemLite. [Link]

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6) - Cheméo. [Link]

- Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem. [Link]

- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]

- CN100455557C - The production method of methylphenylacetic acid - Google P

- Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

- (PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. aboundchem.com [aboundchem.com]

- 4. Pi Chemicals System [pipharm.com]

- 5. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. buyat.ppg.com [buyat.ppg.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (4-Methylphenyl)(oxo)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 10, 2026

Abstract

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid or p-tolylglyoxylic acid, is a versatile α-keto acid with significant applications as a building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, analytical characterization, and its emerging role in the development of novel therapeutic agents. With a molecular weight of 164.16 g/mol and the chemical formula C₉H₈O₃, this compound serves as a crucial intermediate in the synthesis of various heterocyclic and carbocyclic scaffolds of pharmaceutical interest. This document aims to equip researchers and drug development professionals with the necessary technical insights and practical methodologies to effectively utilize this compound in their research and development endeavors.

Introduction: The Chemical Significance of this compound

This compound belongs to the class of α-keto acids, which are characterized by a ketone functional group adjacent to a carboxylic acid. This unique structural motif imparts a rich and diverse reactivity profile, making it a valuable synthon for medicinal chemists. The presence of the p-tolyl group provides a lipophilic aromatic moiety that can be strategically incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

The dual reactivity of the ketone and carboxylic acid functionalities allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and derivatizations. These reactions are instrumental in the construction of complex molecular architectures found in many biologically active compounds. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on providing actionable protocols and a deep understanding of the underlying chemical principles.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 7163-50-0 | [1] |

| Appearance | White to off-white solid | |

| Synonyms | 2-(4-methylphenyl)-2-oxoacetic acid, 4-Methylbenzoylformic acid, p-Tolylglyoxylic acid, 2-oxo-2-p-tolylacetic acid | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and reliable methods are detailed below.

Method 1: Oxidation of 4'-Methylacetophenone

This method involves the oxidation of the readily available 4'-methylacetophenone. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[3] The reaction proceeds by oxidation of the methyl group of the acetyl moiety to a carboxylic acid.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4'-methylacetophenone (1 equivalent) and a suitable solvent such as a mixture of pyridine and water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (approximately 3 equivalents) in water to the stirred solution of the ketone. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Acidification: Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices: The use of a pyridine-water solvent system helps to solubilize both the organic substrate and the inorganic oxidant. The slow, portion-wise addition of KMnO₄ is crucial to manage the exothermicity of the reaction and prevent side reactions. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Method 2: Friedel-Crafts Acylation of Toluene

An alternative approach is the Friedel-Crafts acylation of toluene with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] This method directly introduces the α-keto acid moiety onto the aromatic ring.

Reaction Scheme:

Experimental Protocol:

-

Catalyst Suspension: In a dry, three-necked flask equipped with a dropping funnel, a condenser with a gas outlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.2 equivalents) in a dry, inert solvent like dichloromethane or carbon disulfide.

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add oxalyl chloride (1.1 equivalents) dropwise.

-

Addition of Toluene: After the addition of oxalyl chloride is complete, add toluene (1 equivalent) dropwise while maintaining the low temperature.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Trustworthiness and Self-Validation: The purity of the synthesized this compound should be rigorously assessed using the analytical techniques described in the following section. The melting point of the purified product should be sharp and consistent with literature values.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons will typically appear as two doublets in the region of 7.0-8.5 ppm. The methyl protons will present as a singlet around 2.4 ppm, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include those for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the methyl carbon.[2]

| ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (101 MHz, CDCl₃) δ |

| 8.23 (d, J = 8.2 Hz, 2H) | 184.1 |

| 7.33 (d, J = 8.1 Hz, 2H) | 162.7 |

| 2.46 (s, 3H) | 147.3 |

| ~11-13 (br s, 1H) | 131.4 |

| 129.8 | |

| 129.2 | |

| 21.9 |

Note: The carboxylic acid proton signal can be broad and its chemical shift is solvent-dependent. The provided data is based on a closely related compound and serves as an expected reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (ketone): A strong, sharp band around 1720-1740 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 164.

Applications in Drug Development: A Versatile Building Block

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutically active compounds.[1] Its bifunctional nature allows for the construction of diverse molecular scaffolds.

Synthesis of Heterocyclic Compounds

The α-keto acid moiety is a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in drug molecules. For example, it can undergo condensation reactions with binucleophiles to form five- or six-membered heterocyclic rings.

Role as a Key Intermediate

Phenylglyoxylic acid derivatives, in general, are used as intermediates in the synthesis of stereoisomerically enriched drug compounds.[1] The keto group can be stereoselectively reduced to a hydroxyl group, creating a chiral center that is often crucial for biological activity.

Illustrative Workflow: Synthesis of a Chiral α-Hydroxy Acid Derivative

Caption: Synthetic pathway from this compound to a chiral bioactive molecule.

Conclusion and Future Perspectives

This compound is a chemical entity of significant value to the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with accessible and scalable synthetic routes, make it an attractive starting material for the development of novel therapeutics. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality and identity of this compound in a research setting.

Future research will likely focus on expanding the utility of this compound in diversity-oriented synthesis to generate libraries of novel compounds for high-throughput screening. Furthermore, the development of more efficient and greener synthetic methods for its production will continue to be an area of interest. As our understanding of disease biology grows, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its importance in the pipeline of modern drug development.

References

- Organic Syntheses Procedure. Organic Syntheses.

- Scribd. Friedel-Crafts Acylation of Toluene.

- Sheeba, P., & Radhakrishnan Nair, T. D. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. Asian Journal of Chemistry, 16(3-4), 1327-1333.

- YouTube. Friedel Crafts reaction/Acylation of toluene.

- Saka, Y., Sugawara, K., Terao, Y., Fujiwara, T., Mori, Y., & Maeda, K. (1996). Friedel-Crafts Reaction of Toluene with Oxalyl Chloride. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 277(1), 271–275.

- Chemistry LibreTexts. Friedel-Crafts Reactions.

- Google Patents. Phenylglyoxylic acid derivatives and their preparation and use.

- Royal Society of Chemistry. Supporting Information for: Copper-catalyzed aerobic oxidative annulation of anthranils with α-keto acids leading to quinoline-4-carboxamides.

- PubChem. 4-Methylphenyl acetate.

- LON-CAPA. Oxidation And Reduction Reactions in Organic Chemistry.

- Asian Journal of Chemistry. Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic Acid: A Mechanistic Study.

Sources

An In-Depth Technical Guide to (4-Methylphenyl)(oxo)acetic Acid: Properties, Synthesis, and Applications

Introduction

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid or p-tolylglyoxylic acid, is an α-keto acid of significant interest to the chemical and pharmaceutical research communities. Its bifunctional nature, possessing both a carboxylic acid and an adjacent ketone, makes it a versatile building block for the synthesis of a wide array of more complex molecular architectures, particularly heterocyclic compounds. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthesis protocol, details its spectroscopic signature, and explores its reactivity and applications, offering a comprehensive resource for researchers in organic synthesis and drug development.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. This compound is cataloged under several identifiers, which are crucial for sourcing and for literature searches.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-methylphenyl)-2-oxoacetic acid | [1] |

| CAS Number | 7163-50-0 | [2] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [3] |

| SMILES | CC1=CC=C(C=C1)C(=O)C(=O)O | |

| Synonyms | 4-Methylbenzoylformic acid, p-tolylglyoxylic acid, Oxo(p-tolyl)acetic acid | [1] |

The structure consists of a p-tolyl (4-methylphenyl) group attached to a glyoxylic acid moiety. This arrangement confers a unique electronic character and reactivity profile to the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and the conditions required for reactions.

| Property | Value | Reference |

| Appearance | White to off-white solid | (Typical for this class of compound) |

| Purity | ≥95% | [3] |

| Storage | Store long-term in a cool, dry place | (General laboratory best practice) |

Note: Specific values for melting point, boiling point, and density are not consistently reported across commercial suppliers and should be determined empirically for a given batch.

Synthesis and Purification

While numerous methods exist for the synthesis of α-keto acids, a common and reliable laboratory-scale approach for aryl glyoxylic acids is the oxidation of the corresponding acetophenone.[4] The oxidation of 4'-methylacetophenone using a suitable oxidizing agent provides a direct route to the target molecule.

Rationale for Synthetic Route:

The choice of 4'-methylacetophenone as a starting material is strategic due to its commercial availability and the relative ease of oxidizing the acetyl group's methyl carbon to a carboxylic acid while leaving the aromatic methyl group intact under controlled conditions. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation, but greener and less toxic alternatives like potassium permanganate (KMnO₄) under carefully controlled pH and temperature can also be effective.[5]

Experimental Protocol: Oxidation of 4'-Methylacetophenone

Objective: To synthesize this compound via the oxidation of 4'-methylacetophenone.

Materials:

-

4'-Methylacetophenone (1.0 eq)

-

Potassium Permanganate (KMnO₄) (approx. 3.0 eq)

-

Sodium Carbonate (Na₂CO₃)

-

Sulfuric Acid (H₂SO₄), 10% solution

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 4'-methylacetophenone and a slight excess of sodium carbonate in water.

-

Oxidation: Heat the mixture to 70-80°C. Slowly add a solution of potassium permanganate in water portion-wise over 2-3 hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

-

Quenching: After the addition is complete, continue stirring at temperature for an additional hour. Cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present.

-

Workup: Filter the reaction mixture to remove the MnO₂. To the clear filtrate, add sodium bisulfite until the solution is colorless to destroy any remaining permanganate.

-

Acidification & Extraction: Cool the filtrate in an ice bath and carefully acidify with 10% sulfuric acid to a pH of ~2. The product, this compound, should precipitate as a solid. If it remains dissolved or oily, extract the aqueous layer three times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or a water/ethanol mixture, to yield the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | • Aromatic Protons: Two doublets in the range of δ 7.2-8.2 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.• Methyl Protons: A singlet at approximately δ 2.4 ppm.• Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | • Carbonyl Carbons (C=O): Two signals in the highly deshielded region, expected between δ 160-200 ppm (ketone C=O is typically more deshielded than the acid C=O).• Aromatic Carbons: Four signals between δ 125-150 ppm.• Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.[6] |

| IR (Infrared) | • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.• C-H Stretch (Aromatic/Alkyl): Peaks around 2900-3100 cm⁻¹.• C=O Stretch (Ketone & Acid): Two strong, sharp absorptions in the region of 1680-1760 cm⁻¹. The conjugation with the aromatic ring will shift the ketone C=O to a lower wavenumber (approx. 1680-1700 cm⁻¹), while the carboxylic acid C=O will appear around 1700-1725 cm⁻¹. |

| Mass Spec (EI) | • Molecular Ion (M⁺): A peak at m/z = 164.• Key Fragments: Loss of COOH (m/z = 119, p-tolylcarbonyl cation), loss of CO (from the 119 fragment, m/z = 91, tropylium ion). |

These predictions are based on standard chemical shift and absorption frequency tables and data from similar structures.[7][8][9]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound is the source of its synthetic value.[4]

-

Carboxylic Acid Group: This site readily undergoes reactions typical of carboxylic acids, such as esterification (with alcohols under acidic catalysis), amide formation (with amines, often requiring activation), and reduction to the corresponding α-hydroxy acid.

-

α-Keto Group: The ketone is electrophilic and can undergo nucleophilic addition reactions. It is also a key handle for building heterocyclic rings.

-

Decarbonylative Acylation: A notable reaction of α-keto acids is their use as acylating agents.[10] Upon heating, often in the presence of a catalyst, they can lose carbon monoxide to generate an acylium ion equivalent, which can then acylate other nucleophiles. This makes them a valuable alternative to more aggressive acylating agents like acyl chlorides.[10][11]

Caption: Key reaction pathways for this compound.

Applications in Research and Development

As a versatile building block, this compound serves as a precursor in various synthetic campaigns:

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing complex molecules with potential biological activity. The α-keto acid moiety is a common feature in the side chains of some semi-synthetic penicillins and other pharmacophores.

-

Heterocyclic Chemistry: It can be used in condensation reactions with binucleophiles (e.g., diamines, hydrazines) to construct important heterocyclic scaffolds like quinoxalines and other nitrogen-containing ring systems.

-

Materials Science: Aryl keto-acids can be incorporated into polymers or functional materials, where their specific chemical and physical properties can be exploited.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure, predictable reactivity, and role as a precursor to more complex molecules underscore its importance for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, enables its effective and safe utilization in the laboratory.

References

- Penteado, F., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7113-7278. [Link]

- Zhang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- Quora (2018). How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. Quora. [Link]

- Organic Chemistry Portal (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

- Cooper, A. J. L., et al. (1983). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews, 83(3), 321-358. [Link]

- Chemistry LibreTexts (2023). Reactivity of Alpha Hydrogens. Chemistry LibreTexts. [Link]

- NIST (n.d.). Acetic acid, 4-methylphenyl ester. NIST WebBook. [Link]

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). HMDB. [Link]

- NIST (n.d.). Acetic acid, 4-methylphenyl ester. NIST WebBook. [Link]

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). HMDB. [Link]

- NIST (n.d.). Acetic acid, 4-methylphenyl ester. NIST WebBook. [Link]

- Inventiva Pharma (n.d.).

- Organic Syntheses (n.d.). MANDELIC ACID. Organic Syntheses. [Link]

- ResearchGate (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- PhytoBank (n.d.). 1H NMR Spectrum (PHY0164421). PhytoBank. [Link]

- Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST (n.d.). (4-methylphenoxy)acetic acid. NIST WebBook. [Link]

- SpectraBase (n.d.). 4-(4-Methylbenzoyl)benzoic acid. SpectraBase. [Link]

- SpectraBase (n.d.). Methyl (4-methylphenyl)

- Organic Syntheses (n.d.). BENZOYL CYANIDE. Organic Syntheses. [Link]

- Scribd (n.d.). Benzyl Cyanide Hydrolysis To Acid. Scribd. [Link]

- PubChem (n.d.). p-METHYLACETOPHENONE. PubChem. [Link]

- Organic Syntheses (n.d.). p-NITROBENZYL CYANIDE. Organic Syntheses. [Link]

- Organic Syntheses (n.d.). BENZYL CYANIDE. Organic Syntheses. [Link]

- NIST (n.d.). Benzoic acid, 4-methyl-. NIST WebBook. [Link]

- NIST (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. [Link]

- NIST (n.d.). Benzoic acid, 4-methylphenyl ester. NIST WebBook. [Link]

Sources

- 1. This compound [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 9. Benzoylformic acid(611-73-4) IR Spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A-Keto Carboxylic Acids in Focus: The IUPAC Nomenclature of (4-Methylphenyl)(oxo)acetic acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the precise world of chemical sciences and pharmaceutical development, the unambiguous identification of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1] This guide offers an in-depth analysis of the IUPAC nomenclature for the α-keto acid, (4-Methylphenyl)(oxo)acetic acid, a molecule of interest in various research domains. Understanding the principles behind its systematic name is crucial for clear communication, accurate documentation in patents and publications, and successful navigation of chemical databases.

The Primacy of the Carboxylic Acid: Establishing the Parent Structure

Organic molecules often possess multiple functional groups, and the IUPAC system employs a priority order to determine the principal functional group, which in turn defines the suffix of the compound's name.[2][3][4][5][6] In the case of this compound, the molecule contains both a carboxylic acid group (-COOH) and a ketone group (C=O). According to IUPAC rules, the carboxylic acid functional group has the highest priority.[2][3][5][7][8] Consequently, the parent structure is named as a carboxylic acid, and the ketone group is treated as a substituent.[7][9]

The core of the molecule is an acetic acid moiety, which consists of a two-carbon chain with a carboxylic acid group. The presence of a ketone group on the carbon atom adjacent (the alpha-carbon) to the carboxylic acid makes this an α-keto acid.[10][11]

Deconstructing the Substituents: A Step-by-Step Naming Protocol

With the parent structure identified as acetic acid, the remaining components of the molecule are named as substituents.

Step 1: Identifying the Parent Chain

The parent chain is the two-carbon chain of acetic acid. The carbon atom of the carboxylic acid group is designated as carbon 1 (C1), and the adjacent carbon, which is bonded to both the ketone oxygen and the phenyl ring, is carbon 2 (C2).

Step 2: Naming the Substituents

There are two substituents on the C2 of the acetic acid parent chain:

-

The Oxo Group: The ketone functional group (C=O), when treated as a substituent, is denoted by the prefix "oxo".[2][7][9]

-

The (4-Methylphenyl) Group: This is a phenyl group (a benzene ring as a substituent) with a methyl group (-CH3) at the para-position (position 4).

Step 3: Assembling the Full IUPAC Name

The substituents are listed alphabetically before the name of the parent acid. Therefore, "methylphenyl" comes before "oxo". The complete and correct IUPAC name is 2-(4-methylphenyl)-2-oxoacetic acid .

However, a more common and accepted IUPAC name for the closely related parent structure without the methyl group, C6H5C(O)CO2H, is oxo(phenyl)acetic acid.[12][13] Following this convention, the IUPAC name for the molecule is This compound . This format is frequently used for α-keto acids where the substituents are directly on the α-carbon.

Visualizing the Naming Logic

The following diagram illustrates the decision-making process for determining the IUPAC name of this compound.

Caption: Workflow for IUPAC Naming.

Functional Group Priorities

The following table summarizes the priority of the functional groups relevant to this molecule, which is a critical aspect of IUPAC nomenclature.

| Priority | Functional Group | Suffix (if principal) | Prefix (if substituent) |

| 1 | Carboxylic Acid | -oic acid | carboxy- |

| 2 | Ketone | -one | oxo- |

Table 1: Simplified IUPAC Functional Group Priorities.[2][3]

Conclusion

The systematic IUPAC name for this compound is This compound . This name is derived by giving precedence to the carboxylic acid functional group, which defines the parent name as acetic acid. The ketone and the 4-methylphenyl groups are then treated as substituents on the alpha-carbon. A thorough understanding of these nomenclature rules is indispensable for scientists and professionals in the field of drug development and chemical research, ensuring precision and clarity in scientific communication.

References

- Vertex AI Search. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- eGPAT. (2017, August 8).

- Chemistry LibreTexts. (2020, May 21). 18.

- Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.

- LibreTexts. (n.d.). 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Chemistry LibreTexts. (2023, January 22).

- YouTube. (2016, November 30).

- Tuscany Diet. (2023, November 9). Keto Acids: Definition, Structure, and Role in Biochemistry.

- Chemistry Steps. (n.d.). Naming Carboxylic Acids.

- PubChem. (n.d.). p-Methylphenoxyacetic acid | C9H10O3 | CID 70329.

- Wikipedia. (n.d.). Keto acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 7163-50-0.

- NIST. (n.d.). (4-methylphenoxy)acetic acid.

- ChemicalBook. (n.d.). This compound.

- Abound. (n.d.). This compound.

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.

- Chemistry LibreTexts. (2024, March 24). 19.1: Naming Aldehydes and Ketones.

- Wikipedia. (n.d.). Phenylglyoxylic acid.

- US EPA. (n.d.). IUPAC - List Details - SRS.

- PubChem. (n.d.).

- FooDB. (2011, September 21). Showing Compound Phenylglyoxylic acid (FDB022696).

- PubChem. (n.d.). Phenylglyoxylic Acid | C8H6O3 | CID 11915.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. youtube.com [youtube.com]

- 3. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 4. egpat.com [egpat.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistryschool.net [chemistryschool.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. tuscany-diet.net [tuscany-diet.net]

- 11. Keto acid - Wikipedia [en.wikipedia.org]

- 12. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 13. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of (4-Methylphenyl)(oxo)acetic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for (4-Methylphenyl)(oxo)acetic acid, a molecule of interest in organic synthesis and drug development. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages advanced computational prediction tools to generate and interpret the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering detailed interpretations of spectral features, standardized experimental protocols for data acquisition, and a foundational understanding of the molecule's structural characteristics. By combining predictive data with established spectroscopic principles, this guide aims to facilitate the identification, characterization, and utilization of this compound in various scientific endeavors.

Introduction

This compound, also known as 4-methylbenzoylformic acid, is an alpha-keto acid derivative of toluene. Its structure, featuring a para-substituted aromatic ring, a ketone, and a carboxylic acid functional group, makes it a versatile building block in organic chemistry. The precise characterization of this molecule is paramount for its application in synthetic methodologies and for understanding its potential biological activity. Spectroscopic techniques are indispensable for such characterization, providing detailed information about the molecular structure, functional groups, and connectivity.

This guide presents a thorough examination of the predicted spectral data for this compound. The causality behind the predicted spectral features is explained through the lens of fundamental spectroscopic principles and by drawing parallels with structurally related compounds. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods for the characterization of similar small organic molecules.

Molecular Structure

To facilitate the discussion of the spectral data, the atoms in this compound are numbered as follows:

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is heated in the ion source to induce vaporization.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Conclusion

This technical guide has provided a detailed overview of the predicted spectral data for this compound. Through the interpretation of predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, a comprehensive structural profile of the molecule has been established. The provided experimental protocols offer a standardized approach for the empirical characterization of this and similar compounds. While predicted data serves as a valuable starting point, it is imperative for researchers to obtain experimental data for definitive structural confirmation. This guide, grounded in established spectroscopic principles, is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organic molecules.

References

- Kapper, T., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A.

- Fragmentation of Carboxylic Acids. (n.d.). Whitman College.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- NMR Predictor. (n.d.). ChemAxon.

- IR-RA spectra for all α-keto acids studied here. (2023). ResearchGate.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). ACS Publications.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- IR spectra prediction. (n.d.). Cheminfo.org.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- Mass Spec Simulator. (n.d.). Prot pi.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (2018). Green Chemistry.

- General Information for Aerobic Photooxidative Syntheses of Oxolactones. (2012). The Royal Society of Chemistry.

- Benzoic acid, 4-methyl-. (n.d.). NIST WebBook.

- Benzoylformic acid. (n.d.). NIST WebBook.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh.

An In-depth Technical Guide to the 1H NMR Spectrum of (4-Methylphenyl)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-Methylphenyl)(oxo)acetic acid. The document is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth insights into spectral interpretation, experimental protocols, and the underlying scientific principles. By elucidating the structural features of this compound through NMR spectroscopy, this guide aims to facilitate its identification, characterization, and application in various scientific endeavors.

Introduction: The Significance of this compound and NMR Analysis

This compound, also known as 4-methylbenzoylformic acid, is a keto acid derivative of toluene. Its structure, featuring a carboxylic acid, a ketone, and a para-substituted aromatic ring, makes it a valuable building block in organic synthesis and a potential intermediate in pharmaceutical manufacturing. The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1][2] 1H NMR, in particular, provides a wealth of information about the chemical environment, connectivity, and relative number of protons within a molecule.[3][4][5][6] This guide will delve into the detailed interpretation of the 1H NMR spectrum of this compound, providing a foundational understanding for its analysis.

Predicted 1H NMR Spectrum of this compound

Based on the molecular structure of this compound, we can predict the key features of its 1H NMR spectrum. The molecule possesses three distinct types of protons, which will give rise to three unique signals in the spectrum.[7]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group.[8][9][10] Consequently, it is expected to appear far downfield, typically in the range of 9-12 ppm, as a broad singlet.[8][9][10][11][12] The broadness of the signal is often a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[9][10][11]

-

Aromatic Protons (C₆H₄): The benzene ring has two sets of chemically equivalent protons due to the para-substitution pattern. The two protons ortho to the electron-withdrawing keto-acid group will be more deshielded than the two protons ortho to the electron-donating methyl group. This will result in two distinct signals, both appearing as doublets due to coupling with their adjacent aromatic protons (ortho-coupling). The protons closer to the keto-acid group are expected to resonate further downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are attached to the aromatic ring. They are expected to produce a single, sharp signal (a singlet) in the aliphatic region of the spectrum.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 9.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (ortho to -COCOOH) | ~7.8 - 8.1 | Doublet | 2H |

| Aromatic (ortho to -CH₃) | ~7.2 - 7.4 | Doublet | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural interpretation. The following is a standardized protocol for the preparation and analysis of a this compound sample.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals.[13] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For carboxylic acids, DMSO-d₆ can be advantageous as it often results in a sharper carboxylic acid proton signal.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is necessary for obtaining a high-resolution spectrum.[4]

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[2] TMS is the standard reference for chemical shifts, set at 0 ppm.[1][4]

3.2. Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a 1H NMR spectrum.

Figure 1: General workflow for 1H NMR spectroscopy.

A detailed, step-by-step methodology for acquiring the spectrum is as follows:

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.[14]

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.[14][15]

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[14][15]

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a reasonably concentrated sample), pulse angle (e.g., 45°), and acquisition time.[14][15]

-

Data Acquisition: Initiate the acquisition sequence. The spectrometer will irradiate the sample with radiofrequency pulses and detect the resulting signals.[1]

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons.[4][5][7] The exact chemical shift of each peak is then determined.

Interpretation of the 1H NMR Spectrum of this compound

A representative 1H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features:

-

Carboxylic Acid Proton: A broad singlet around 12.8 ppm, integrating to one proton. The significant downfield shift is characteristic of a carboxylic acid proton.[8][12][16] The use of DMSO-d₆ as a solvent often helps in observing this proton more clearly compared to CDCl₃.

-

Aromatic Protons:

-

A doublet around 7.8-7.9 ppm, integrating to two protons. This corresponds to the protons on the aromatic ring that are ortho to the electron-withdrawing keto-acid group.

-

A doublet around 7.3-7.4 ppm, integrating to two protons. This signal is from the protons on the aromatic ring ortho to the electron-donating methyl group. The observed splitting pattern (two doublets) is characteristic of a 1,4-disubstituted (para) benzene ring.

-

-

Methyl Protons: A sharp singlet around 2.4 ppm, integrating to three protons. This signal is attributed to the methyl group attached to the aromatic ring.

The integration ratios of these signals (1:2:2:3) are consistent with the number of protons in each unique chemical environment within the molecule.

Troubleshooting and Advanced Considerations

-

Disappearance of the Carboxylic Acid Proton Signal: The carboxylic acid proton is acidic and can exchange with deuterium from deuterated solvents, especially in the presence of D₂O.[8][9][10] This exchange can lead to a significant decrease in the intensity of the -COOH signal or its complete disappearance. A D₂O exchange experiment can be performed to confirm the identity of this peak.

-

Solvent Effects: The choice of solvent can influence the chemical shifts of the signals, particularly the acidic proton.[8][12] It is crucial to report the solvent used when presenting NMR data.

-

Impurity Identification: 1H NMR is a powerful tool for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of starting materials, byproducts, or residual solvent. For instance, in the synthesis of p-toluic acid (a related compound), the presence of toluene as a byproduct can be identified by its characteristic NMR signals.[17]

Conclusion

The 1H NMR spectrum of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles of chemical shift, multiplicity, and integration, researchers can confidently identify and characterize this compound. This technical guide serves as a practical resource for the acquisition, processing, and interpretation of the 1H NMR spectrum of this compound, empowering scientists in their research and development endeavors.

References

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.

- Emery Pharma. (2018).

- Wiley.

- Chem-Station International Edition. (2024).

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra.

- ChemicalBook. p-Toluic acid(99-94-5) 1H NMR spectrum.

- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.

- Wikipedia. Nuclear magnetic resonance spectroscopy.

- Emory University. (2013). NMR Experiment Procedure.

- University of Oxford. A User Guide to Modern NMR Experiments.

- Royal Society of Chemistry.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods.

- SpectraBase. p-Toluic acid, propyl ester - Optional[1H NMR] - Chemical Shifts.

- National Institutes of Health. An Introduction to Biological NMR Spectroscopy.

- Compound Interest. (2015). Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR).

- StudySmarter. (2024).

- Oregon State University. (2020). CH 336: Ketone Spectroscopy.

- Minnesota State University Moorhead.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry Stack Exchange. (2021). Why is the NMR result for my p-toluic acid product so odd?.

- Michigan St

- Chegg. (2020). Solved Which of the peaks on the H-NMR spectrum of p-toluic.

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. emerypharma.com [emerypharma.com]

- 4. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. acdlabs.com [acdlabs.com]

- 6. compoundchem.com [compoundchem.com]

- 7. azooptics.com [azooptics.com]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. books.rsc.org [books.rsc.org]

- 15. emory.edu [emory.edu]

- 16. Solved Which of the peaks on the H-NMR spectrum of p-toluic | Chegg.com [chegg.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the 13C NMR of (4-Methylphenyl)(oxo)acetic acid

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (4-Methylphenyl)(oxo)acetic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the 13C NMR spectrum of this molecule, provides a detailed experimental protocol for data acquisition, and presents a thorough analysis and interpretation of the spectral data.

Introduction: The Significance of this compound and its 13C NMR Analysis

This compound, a derivative of phenylglyoxylic acid, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an α-keto group, and a substituted aromatic ring, presents a unique electronic environment. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By providing a detailed map of the carbon skeleton, it allows for the precise assignment of each carbon atom, offering insights into the electronic effects of the various functional groups. This guide will systematically deconstruct the 13C NMR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shift of each carbon is primarily influenced by its hybridization, the electronegativity of neighboring atoms, and resonance effects within the molecule.

The Carbonyl Carbons: Keto and Carboxylic Acid Groups

The most downfield signals in the spectrum are anticipated to be from the two carbonyl carbons due to the strong deshielding effect of the bonded oxygen atoms.

-

Keto Carbon (C=O): Based on experimental data for the parent compound, phenylglyoxylic acid, the keto-carbon is expected to resonate at approximately 199.4 ppm.[1][2] This significant downfield shift is characteristic of a ketone carbonyl group.

-

Carboxylic Acid Carbon (COOH): The carboxylic acid carbon is also highly deshielded and is predicted to appear around 175.3 ppm, consistent with data from phenylglyoxylic acid.[1][2] Generally, carboxyl carbons in aromatic acids resonate in the 165-185 ppm range.[3]

The Aromatic Carbons: Influence of Substituents

The chemical shifts of the aromatic carbons are determined by the electronic effects of the methyl and the (oxo)acetic acid substituents. The 13C chemical shift of benzene (128.5 ppm) serves as a fundamental reference point.[4][5] The substituent effects of the methyl group can be deduced from the 13C NMR spectrum of toluene.[6]

-

C1 (ipso-carbon attached to the glyoxylic acid moiety): This carbon will be influenced by the electron-withdrawing nature of the keto and carboxylic acid groups, leading to a downfield shift.

-

C2 and C6 (ortho to the glyoxylic acid moiety): These carbons are expected to be slightly deshielded.

-

C3 and C5 (meta to the glyoxylic acid moiety and ortho to the methyl group): These carbons will experience a slight shielding effect from the electron-donating methyl group.

-

C4 (ipso-carbon attached to the methyl group): The methyl group causes a significant downfield shift for the carbon it is directly attached to.

The Methyl Carbon

The carbon of the methyl group (CH₃) is an sp³-hybridized carbon and will therefore appear at the most upfield region of the spectrum, typically around 20-30 ppm.[6]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following is a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution 13C NMR spectrum.[1][7]

-

Determine Sample Quantity: For a standard 5 mm NMR tube, a sample mass of 50-100 mg of this compound is recommended. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a higher concentration is necessary compared to ¹H NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of compound.[6] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, particularly if solubility is a concern.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Spectrometer Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Number of Scans (NS): A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is advisable to allow for full relaxation of the quaternary carbons.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Workflow for 13C NMR Data Acquisition

Caption: A streamlined workflow for acquiring the 13C NMR spectrum.

Data Analysis and Interpretation: The Predicted 13C NMR Spectrum

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on experimental data from phenylglyoxylic acid and the known substituent effects of a methyl group on a benzene ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Keto (C=O) | ~199.4 | Highly deshielded keto carbonyl.[1][2] |

| Carboxyl (COOH) | ~175.3 | Deshielded carboxylic acid carbonyl.[1][2] |

| C4 (ipso-CH₃) | ~137.9 | Aromatic carbon attached to the methyl group; experiences a downfield shift. |

| C1 (ipso-CO) | ~134.0 | Aromatic carbon attached to the electron-withdrawing glyoxylic acid moiety. |

| C2, C6 | ~129.5 | Aromatic carbons ortho to the glyoxylic acid moiety. |

| C3, C5 | ~129.2 | Aromatic carbons meta to the glyoxylic acid moiety and ortho to the methyl group. |

| Methyl (CH₃) | ~21.5 | Shielded sp³-hybridized carbon.[6] |

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the 13C NMR spectroscopy of this compound. By combining theoretical predictions with established experimental protocols, researchers and scientists can confidently acquire and interpret the 13C NMR spectrum of this molecule. The detailed analysis of chemical shifts, rooted in the electronic effects of the constituent functional groups, offers a clear roadmap for structural elucidation. The methodologies and data presented herein serve as a valuable resource for those working in organic synthesis, medicinal chemistry, and related fields where precise molecular characterization is paramount.

References

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene.

- Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry.

- LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Heriot-Watt University. (n.d.). NMR Sample Preparation.

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- University of Reading. (n.d.). NMR Sample Preparation.

- Dey, A., et al. (2018). Photogenerated Radical in Phenylglyoxylic Acid for in Vivo Hyperpolarized 13C MR with Photosensitive Metabolic Substrates. Journal of the American Chemical Society, 140(43), 14141-14145.

- ACS Publications. (2018). Photogenerated Radical in Phenylglyoxylic Acid for in Vivo Hyperpolarized 13C MR with Photosensitive Metabolic Substrates.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608).

- NMRS.io. (n.d.). 13C | toluene-d8 | NMR Chemical Shifts.

- SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv.

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- Pretsch, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- ElectronicsAndBooks. (n.d.). Relation of 13C NMR Shifts to the Effect of Methyl Substitution on Electronic Charge Distribution at Trigonal Carbons1.

- PubChem. (n.d.). p-METHYLACETOPHENONE.

- Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t....

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzene(71-43-2) 13C NMR [m.chemicalbook.com]

- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. nmrs.io [nmrs.io]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

IR spectroscopy of (4-Methylphenyl)(oxo)acetic acid

<_ An In-depth Technical Guide to the Infrared Spectroscopy of (4-Methylphenyl)(oxo)acetic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-methylbenzoylformic acid, is an organic compound with the chemical formula C9H8O3.[1][2] It belongs to the class of alpha-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid group.[3] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile synthetic intermediates.[4] Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds.[5][6][7] This guide provides a comprehensive overview of the , including theoretical principles, experimental protocols, and detailed spectral interpretation.

Theoretical Framework: Vibrational Modes of this compound

The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups: the carboxylic acid, the alpha-keto group, and the para-substituted aromatic ring. The positions of the absorption bands are influenced by factors such as hydrogen bonding, conjugation, and the electronic effects of the methyl group.[8]

Carboxylic Acid Group Vibrations

The carboxylic acid moiety gives rise to several characteristic and diagnostically useful bands in the IR spectrum.

-

O-H Stretching: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers.[9][10] This strong intermolecular hydrogen bonding results in a very broad and intense O-H stretching absorption band, usually appearing in the range of 3300-2500 cm⁻¹.[11] This broad feature often overlaps with the C-H stretching vibrations.[10]

-